tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate
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Overview
Description
“tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It is sold by Sigma-Aldrich and Enamine . The product is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NCc1ccc2NCCCc2c1
. The InChI key is JRYYOMGORGXDCZ-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 262.35 . The compound is a powder at room temperature .Scientific Research Applications
Antimalarial Drug Development : The molecule N-tert-butyl isoquine (GSK369796) represents a class of 4-aminoquinoline compounds, developed through a public-private partnership, aimed at combating Plasmodium falciparum malaria. This compound was designed based on extensive chemical and pharmacological considerations, demonstrating potent in vitro and in vivo activity against malaria parasites. The synthesis approach allowed the production of this novel antimalarial from cost-effective and readily available starting materials, underlining its potential as an affordable therapeutic option for malaria treatment (O’Neill et al., 2009).
Organic Synthesis Techniques : Research on substituted tetrahydroisoquinolines focused on their preparation through lithiation and electrophilic quenching processes. This study optimized the lithiation of N-tert-butoxycarbonyl (Boc)-protected tetrahydroisoquinolines, enabling the trapping of 1-lithiated intermediates with various electrophiles. The resulting 1-substituted tetrahydroisoquinoline products highlight the utility of these methodologies in synthesizing complex organic molecules, which are often pivotal in drug development and other chemical applications (Talk et al., 2016).
Corrosion Inhibition : In the context of material science, tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) was evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. The study demonstrated that BHQC effectively mitigates corrosion, adhering to the steel surface through a mechanism consistent with the Langmuir adsorption isotherm. Such inhibitors are crucial for extending the lifespan of metal structures and components in corrosive environments (Faydy et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWGFHMQBQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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